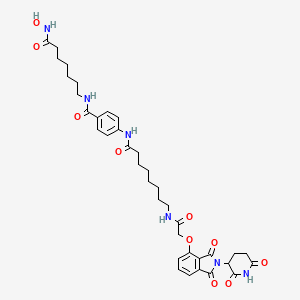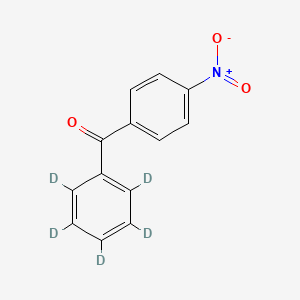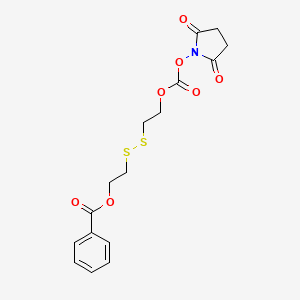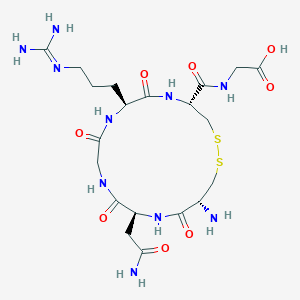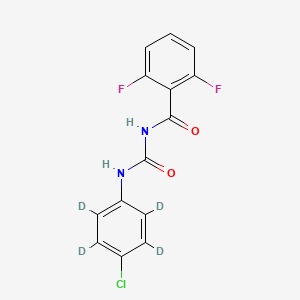
Diflubenzuron-d4 (4-chlorophenyl-d4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diflubenzuron-d4 est une forme deutérée du diflubenzuron, un insecticide appartenant à la classe des benzoylurées. Il est principalement utilisé dans la recherche scientifique comme étalon interne pour la quantification du diflubenzuron dans diverses matrices. Le diflubenzuron lui-même est largement utilisé en agriculture et en foresterie pour contrôler les ravageurs des insectes en inhibant la synthèse de la chitine, qui est essentielle à la formation de l'exosquelette de l'insecte .
Méthodes De Préparation
La préparation du diflubenzuron-d4 implique la deutération du diflubenzuron. La voie de synthèse comprend généralement l'introduction d'atomes de deutérium dans la structure moléculaire du diflubenzuron. Cela peut être réalisé par diverses méthodes, y compris des réactions d'échange catalytique utilisant du gaz deutérium ou des solvants deutérés. Les méthodes de production industrielles font souvent appel à des réactifs et des solvants deutérés pour garantir des taux élevés d'incorporation de deutérium .
Analyse Des Réactions Chimiques
Diflubenzuron-d4, comme son homologue non deutéré, subit plusieurs types de réactions chimiques:
Oxydation : Diflubenzuron peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le diflubenzuron en ses dérivés amines correspondants.
Substitution : Diflubenzuron peut subir des réactions de substitution, en particulier la substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Diflubenzuron-d4 est largement utilisé dans la recherche scientifique pour diverses applications:
Chimie : Il sert d'étalon interne en chimie analytique pour la quantification du diflubenzuron dans les échantillons environnementaux et biologiques.
Biologie : Les chercheurs utilisent le diflubenzuron-d4 pour étudier le métabolisme et la dégradation du diflubenzuron chez les organismes vivants.
Médecine : Il est utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion du diflubenzuron.
Industrie : Diflubenzuron-d4 est utilisé dans les processus de contrôle de la qualité pour garantir l'exactitude et la précision des mesures du diflubenzuron dans les produits agricoles
Mécanisme d'action
Le mécanisme d'action du diflubenzuron-d4 est similaire à celui du diflubenzuron. Il inhibe la production de chitine, un composant essentiel de l'exosquelette des insectes. En interférant avec la synthèse de la chitine, le diflubenzuron provoque la mue prématurée des larves d'insectes sans former d'exosquelette approprié, ce qui entraîne leur mort. La cible moléculaire du diflubenzuron est la chitin synthétase, une enzyme responsable de la production de chitine .
Applications De Recherche Scientifique
Diflubenzuron-d4 is extensively used in scientific research for various applications:
Chemistry: It serves as an internal standard in analytical chemistry for the quantification of diflubenzuron in environmental and biological samples.
Biology: Researchers use diflubenzuron-d4 to study the metabolism and degradation of diflubenzuron in living organisms.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of diflubenzuron.
Industry: Diflubenzuron-d4 is employed in quality control processes to ensure the accuracy and precision of diflubenzuron measurements in agricultural products
Mécanisme D'action
The mechanism of action of diflubenzuron-d4 is similar to that of diflubenzuron. It inhibits the production of chitin, a critical component of the insect exoskeleton. By interfering with chitin synthesis, diflubenzuron causes insect larvae to molt prematurely without forming a proper exoskeleton, leading to their death. The molecular target of diflubenzuron is chitin synthase, an enzyme responsible for chitin production .
Comparaison Avec Des Composés Similaires
Diflubenzuron-d4 est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal à des fins analytiques. Des composés similaires comprennent:
Diflubenzuron : La forme non deutérée, largement utilisée comme insecticide.
Teflubenzuron : Un autre insecticide à base de benzoylurée avec un mécanisme d'action similaire.
Novaluron : Un insecticide à base de benzoylurée utilisé pour contrôler les ravageurs des insectes en agriculture.
Diflubenzuron-d4 se démarque car sa forme deutérée offre une stabilité et une précision accrues dans les mesures analytiques .
Propriétés
Numéro CAS |
1219795-45-5 |
|---|---|
Formule moléculaire |
C14H9ClF2N2O2 |
Poids moléculaire |
314.71 g/mol |
Nom IUPAC |
N-[(4-chloro-2,3,5,6-tetradeuteriophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)/i4D,5D,6D,7D |
Clé InChI |
QQQYTWIFVNKMRW-UGWFXTGHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=O)NC(=O)C2=C(C=CC=C2F)F)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)
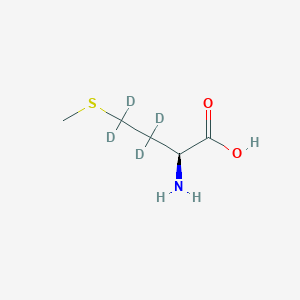
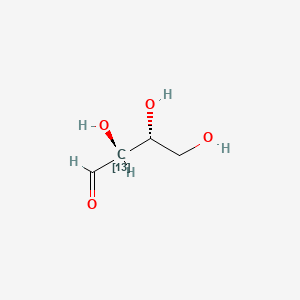

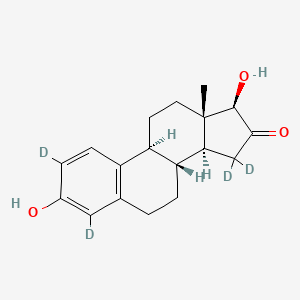
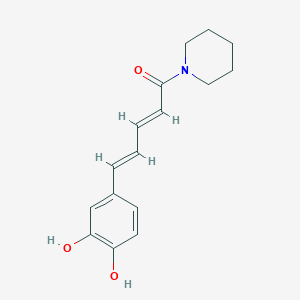
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
